molecular formula C24H21N3OS B2463727 N-(5-mesityl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 391227-23-9

N-(5-mesityl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2463727
CAS No.: 391227-23-9
M. Wt: 399.51
InChI Key: AOOKRQVSEBRFPO-UHFFFAOYSA-N
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Description

N-(5-mesityl-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound featuring a thiadiazole ring, a mesityl group, and a biphenyl carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-mesityl-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Mesityl Group: The mesityl group is introduced via a Friedel-Crafts alkylation reaction, where mesitylene reacts with the thiadiazole intermediate in the presence of a Lewis acid catalyst such as aluminum chloride.

    Coupling with Biphenyl Carboxamide: The final step involves coupling the mesityl-thiadiazole intermediate with 4-biphenylcarboxylic acid chloride in the presence of a base like triethylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the mesityl group, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it into a more saturated heterocyclic system.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the biphenyl and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives of the mesityl group.

    Reduction: Saturated heterocyclic derivatives.

    Substitution: Halogenated biphenyl or thiadiazole derivatives, amine or thiol-substituted products.

Scientific Research Applications

Chemistry

In chemistry, N-(5-mesityl-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, this compound has potential as a probe for studying enzyme interactions and cellular pathways due to its ability to interact with various biological targets.

Medicine

Medicinally, this compound is investigated for its potential as an anti-cancer agent. Its structure allows it to inhibit specific enzymes or receptors involved in cancer cell proliferation .

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism by which N-(5-mesityl-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to downstream effects such as cell cycle arrest or apoptosis in cancer cells . The pathways involved often include key signaling cascades like the JAK/STAT pathway.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-mesityl-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide is unique due to its combination of a mesityl group and a biphenyl carboxamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-phenyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3OS/c1-15-13-16(2)21(17(3)14-15)23-26-27-24(29-23)25-22(28)20-11-9-19(10-12-20)18-7-5-4-6-8-18/h4-14H,1-3H3,(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOKRQVSEBRFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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